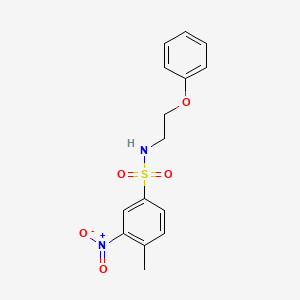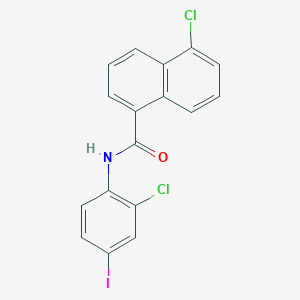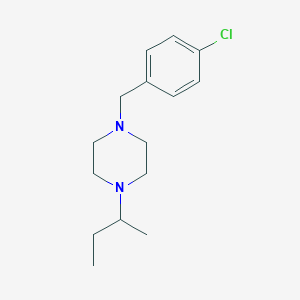
(4-butoxybenzyl)(cyclopropylmethyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-butoxybenzyl)(cyclopropylmethyl)propylamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used for its potential therapeutic applications in various diseases. The synthesis method of this compound is complex, and it requires a high level of expertise in organic chemistry.
Mechanism of Action
(4-butoxybenzyl)(cyclopropylmethyl)propylamine acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The compound inhibits the reuptake of serotonin, leading to increased serotonin levels in the brain. This action is similar to other SSRIs, which are commonly used to treat depression and anxiety disorders. Additionally, the compound activates the sigma-1 receptor, which has been found to play a role in various physiological processes such as pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-butoxybenzyl)(cyclopropylmethyl)propylamine have been studied extensively in animal models. The compound has been found to increase serotonin levels in the brain, leading to antidepressant and anxiolytic effects. Moreover, the compound has been found to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction. However, the long-term effects of the compound on the brain and other organs are still unknown and require further research.
Advantages and Limitations for Lab Experiments
The advantages of using (4-butoxybenzyl)(cyclopropylmethyl)propylamine in lab experiments are its potential therapeutic applications in various diseases and its ability to reduce drug-seeking behavior in animal models. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of knowledge about its long-term effects on the brain and other organs.
Future Directions
There are several future directions for the research on (4-butoxybenzyl)(cyclopropylmethyl)propylamine. Firstly, further studies are required to determine the long-term effects of the compound on the brain and other organs. Secondly, the potential therapeutic applications of the compound in various diseases need to be explored further. Thirdly, the mechanism of action of the compound needs to be studied in more detail to understand its effects on the brain and other organs. Fourthly, the synthesis method of the compound needs to be optimized to improve the yield and purity of the final product. Finally, the compound's potential as a treatment for addiction needs to be studied further in clinical trials.
Conclusion:
In conclusion, (4-butoxybenzyl)(cyclopropylmethyl)propylamine is a promising compound with potential therapeutic applications in various diseases. The compound acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist, leading to antidepressant, anxiolytic, and anti-addictive effects. However, the compound's complex synthesis method and the lack of knowledge about its long-term effects on the brain and other organs are limitations that need to be addressed in future research.
Synthesis Methods
The synthesis method of (4-butoxybenzyl)(cyclopropylmethyl)propylamine is complex and requires expertise in organic chemistry. The synthesis of this compound involves the reaction of 4-butoxybenzyl chloride with cyclopropylmethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques. The purity and yield of the final product depend on the reaction conditions and the expertise of the chemist.
Scientific Research Applications
(4-butoxybenzyl)(cyclopropylmethyl)propylamine has shown potential therapeutic applications in various diseases such as depression, anxiety, and addiction. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of depression and anxiety disorders. Moreover, the compound has been found to reduce drug-seeking behavior in animal models, making it a potential treatment for addiction.
properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-3-5-13-20-18-10-8-17(9-11-18)15-19(12-4-2)14-16-6-7-16/h8-11,16H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRPAJAWHDSMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(CCC)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-butoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)
![2-cyano-3-{4-[(4-cyanobenzyl)oxy]-3-methoxyphenyl}-N-(3-methoxypropyl)acrylamide](/img/structure/B5123114.png)

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)


![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)